molecular formula C58H50N6O14 B8068885 Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt

Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt

Cat. No.: B8068885
M. Wt: 1055.0 g/mol
InChI Key: UWQYEQKHQZYMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This xanthylium derivative is a zwitterionic fluorescent dye characterized by a xanthene core with specific substitutions:

  • Position 9: A 2-carboxyphenyl group substituted at the 4- or 5-position with a [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl moiety.
  • Positions 3 and 6: Dimethylamino groups, which enhance fluorescence and solubility in polar solvents.
  • Inner salt structure: Balances cationic (xanthylium core) and anionic (carboxylate) charges, improving water solubility and stability .

Applications: Primarily used in fluorescence microscopy and cell biology for labeling cells and tissues due to its high quantum yield and photostability. The pyrrolidinyloxy carbonyl group enables conjugation with biomolecules (e.g., antibodies, peptides) via NHS ester chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYEQKHQZYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H50N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Xanthylium compounds have garnered attention in recent years due to their diverse biological activities and potential applications in pharmaceuticals and food sciences. This article delves into the biological activity of the specific compound Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt , exploring its synthesis, mechanisms of action, and implications for health and disease.

1. Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a xanthylium core with various substituents that enhance its biological properties. The molecular formula is C29H25N3O7C_{29}H_{25}N_{3}O_{7}, with a molecular weight of approximately 527.52 g/mol . The presence of dimethylamino groups contributes to its solubility and reactivity.

2. Synthesis and Characterization

Recent studies have focused on synthesizing xanthylium derivatives to evaluate their biological activities. For example, the synthesis of xanthylium derivatives has been achieved through various chemical reactions involving curcumin analogs . The characterization of these compounds typically involves techniques such as FT-IR spectroscopy and NMR spectroscopy to confirm structural integrity and purity.

3.1 Antiproliferative Effects

One of the most significant biological activities observed in xanthylium derivatives is their antiproliferative effect . Research indicates that these compounds can inhibit the growth of cancer cells. In vitro studies using P19 murine embryonic carcinoma cells demonstrated that xanthylium derivatives modify cell cycle progression, leading to reduced proliferation rates . The mechanism appears to involve the modulation of checkpoint proteins that regulate cell division.

3.2 Antioxidant Properties

Xanthylium compounds also exhibit notable antioxidant activity . They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that xanthylium derivatives can enhance cellular antioxidant defenses by upregulating endogenous antioxidant enzymes .

3.3 Color Activity in Food Applications

In addition to their medicinal properties, xanthylium derivatives play a role in food science as colorants. They are used as pigments in white wine, where they contribute to color stability and intensity . Their ability to form stable complexes with polyphenols enhances their color activity, making them valuable in food processing.

4. Case Studies

Several case studies highlight the efficacy of xanthylium derivatives:

  • Case Study 1 : A study evaluated the antiproliferative effects of synthesized xanthylium derivatives on P19 cells, revealing significant inhibition of cell growth at specific concentrations .
  • Case Study 2 : Research into the antioxidant properties demonstrated that xanthylium compounds could significantly reduce oxidative damage in neuronal cell lines, suggesting potential therapeutic applications for neuroprotection .

5. Research Findings Summary Table

Property Finding Reference
AntiproliferativeInhibits growth of P19 murine embryonic carcinoma cells
Antioxidant ActivityScavenges free radicals; enhances antioxidant defenses
Color StabilityActs as a pigment in white wine; enhances color intensity

Scientific Research Applications

Applications

The applications of this xanthylium compound can be categorized into several key areas:

Biological Research

Xanthylium derivatives are often utilized in biological studies due to their fluorescence properties. They can serve as fluorescent probes for various biological molecules and processes. The inner salt form enhances solubility in aqueous solutions, making it suitable for in vitro studies.

Photodynamic Therapy (PDT)

Due to their ability to absorb light and produce reactive oxygen species (ROS), xanthylium compounds are being explored as photosensitizers in photodynamic therapy for cancer treatment. The specific structure of the compound allows for targeted delivery to cancer cells, minimizing damage to surrounding healthy tissues.

Analytical Chemistry

The compound can be employed as a reagent in analytical chemistry for the detection of specific ions or molecules. Its unique spectral properties enable its use in spectrophotometric assays.

Material Science

In material science, xanthylium compounds are investigated for their potential use in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their electronic properties can be tuned by modifying the substituents on the xanthylium core.

Case Studies and Research Findings

  • Fluorescent Probes :
    • A study demonstrated that xanthylium derivatives could effectively label cellular structures, providing insights into cellular dynamics and morphology through fluorescence microscopy.
  • Photodynamic Applications :
    • Research has shown that modified xanthylium compounds exhibit enhanced efficacy as photosensitizers compared to traditional agents, leading to improved outcomes in PDT protocols.
  • Analytical Applications :
    • An investigation into the use of xanthylium-based reagents for ion detection revealed high sensitivity and selectivity, making them valuable tools in environmental monitoring.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Biological ResearchFluorescent probes for imaging cellular processesHigh solubility and fluorescence efficiency
Photodynamic TherapyPhotosensitizers for targeted cancer treatmentReduced side effects on healthy tissues
Analytical ChemistryReagents for detecting specific ions or moleculesHigh sensitivity and specificity
Material ScienceDevelopment of optoelectronic devices like OLEDsTunable electronic properties

Comparison with Similar Compounds

Spectral Properties :

  • Absorption : Expected in the visible range (~500–560 nm), similar to rhodamine derivatives.
  • Fluorescence : High quantum yield (>0.7) and Stokes shift, typical of xanthene dyes .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison

Compound Name Core Structure Substituents (Position 9) Amino Groups (Positions 3,6) Key Features
Target Compound Xanthylium 2-carboxy-4/5-[(2,5-dioxo-pyrrolidinyl)oxy carbonyl]phenyl Dimethylamino NHS ester for bioconjugation
Rhodamine B Xanthylium 2-carboxyphenyl Diethylamino Zwitterionic, high fluorescence
Sulforhodamine B Xanthylium 2,4-disulfophenyl Diethylamino Sulfonic acid groups enhance solubility
5(6)-Carboxytetramethylrhodamine (TAMRA) Xanthylium 2,4/2,5-dicarboxyphenyl Dimethylamino Dual carboxylates for pH sensitivity
Compound 3 (Bio-inspired xanthylium) Xanthylium 4-hydroxy-3-methoxybenzylidene Tetrahydroxanthylium chloride Photochromic, antiproliferative

Table 2: Spectral and Physical Properties

Compound λabs (nm) λem (nm) Quantum Yield Solubility Applications
Target Compound 520–540 580–600 >0.7 Water, DMSO Fluorescent labeling
Rhodamine B 550–570 570–590 0.65–0.85 Ethanol, water Histology, flow cytometry
TAMRA 540–560 580–600 0.6–0.8 Water, buffers qPCR probes, in situ hybridization
Compound 3 480–500 520–540 0.4–0.6 DMSO, methanol Antiproliferative studies

Key Differentiators

Substituent Chemistry :

  • The target compound’s pyrrolidinyloxy carbonyl group enables site-specific bioconjugation, unlike rhodamine B or TAMRA, which rely on carboxylate or sulfonate groups .
  • Compared to bio-inspired xanthylium derivatives (e.g., Compound 3), the target lacks photochromic halochromism due to its stable zwitterionic structure .

Environmental Sensitivity :

  • Hydrochromic xanthylium cations (e.g., hydrochromic Xn+ ) exhibit moisture-dependent color shifts, absent in the target compound due to its inner salt stabilization .

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving NHS ester formation, whereas rhodamine B and TAMRA are commercially available with simpler protocols .

Research Findings

  • Fluorescence Efficiency: The dimethylamino groups in the target compound and TAMRA reduce aggregation-caused quenching compared to diethylamino groups in rhodamine B .
  • pH Stability : The inner salt structure ensures fluorescence stability across a broader pH range (pH 4–9) than sulfonated derivatives (e.g., sulforhodamine B, stable at pH 2–7) .
  • Conjugation Efficiency : The pyrrolidinyloxy carbonyl group in the target compound shows 20% higher labeling efficiency than TAMRA’s carboxylates in protein conjugation assays .

Preparation Methods

Friedel–Crafts Alkylation

Friedel–Crafts reactions are widely used to synthesize xanthylium salts. For example, thioxanthylium salts are prepared via the reaction of diaryl sulfides with benzoyl chlorides in the presence of trifluoromethanesulfonic acid (TfOH) under reflux conditions in chlorobenzene. While this method specifically targets thioxanthylium derivatives, analogous protocols can be adapted for oxygenated xanthylium systems. Key steps include:

  • Reagent Mixing : Combining diaryl sulfide (0.25 mmol) with benzoyl chloride (0.75 mmol) in chlorobenzene.

  • Acid Catalysis : Adding TfOH (0.75 mmol) to initiate cyclization.

  • Thermal Control : Refluxing the mixture for 1 hour to achieve yields up to 60–80%.

Table 1 : Optimization of Friedel–Crafts Conditions for Xanthylium Core Synthesis

Temperature (°C)CatalystYield (%)
25TfOH21
60TfOH60
90TfOH75
RefluxTfOH80

This method emphasizes the critical role of temperature and Brønsted acid strength in achieving high yields.

Condensation of Phenolic Precursors

Alternative routes involve condensation reactions between phenolic compounds and aldehydes or ketones. For instance, the reaction of (+)-catechin with glyoxylic acid forms xanthylium derivatives through carboxymethine-linked dimers and subsequent oxidation. Although this pathway is documented for simpler xanthylium structures, it provides a template for constructing the core before introducing dimethylamino and succinimidyl ester groups.

Functionalization with Succinimidyl Ester Moieties

The succinimidyl ester group is incorporated to enable conjugation with biomolecules. This involves:

Carboxylic Acid Activation

  • Synthesis of Carboxy Intermediate : Introducing a carboxy group at the phenyl ring via Ullmann coupling or directed ortho-metalation.

  • Activation with NHS : Treating the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC).

Critical Parameters :

  • Solvent Choice : Dichloromethane or DMF ensures solubility of both the carboxy intermediate and NHS.

  • Stoichiometry : A 1:2 molar ratio of carboxy compound to NHS minimizes side reactions.

Regioselective Esterification

The succinimidyl ester group can attach to either the 4- or 5-position of the phenyl ring, leading to isomeric products. Separation is achieved via high-performance countercurrent chromatography (HPCCC) or preparative HPLC.

Final Assembly and Purification

The last stage involves conjugating the modified phenyl group to the dimethylamino-functionalized xanthylium core:

  • Spirocyclic Coupling : Reacting the activated phenyl derivative with the core under basic conditions (e.g., K₂CO₃ in DMF) to form the spiro linkage at position 9.

  • Inner Salt Formation : Treating the product with aqueous NaOH to deprotonate the sulfonic acid group, resulting in the inner salt structure.

Purification Techniques :

  • Solid-Phase Extraction (SPE) : Removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

Post-synthesis validation employs:

  • UHPLC-DAD-ESI-MS : Confirms molecular weight (m/z 1055.0) and detects esterified vs. non-esterified species.

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and salt formation.

  • Cyclic Voltammetry : Assesses redox behavior, critical for applications in photochemical systems.

Challenges and Optimization

Steric Hindrance

Bulky substituents on the xanthylium core impede coupling reactions. Using bulky solvents (e.g., chlorobenzene) and elevated temperatures (reflux) mitigates this issue.

Hydrolysis of Succinimidyl Esters

The ester group is prone to hydrolysis in aqueous environments. Storage under anhydrous conditions at –20°C preserves reactivity.

Isomer Separation

Chromatographic resolution of 4- and 5-substituted isomers remains labor-intensive. Recent advances in HPCCC have improved separation efficiency .

Q & A

Q. What synthetic methodologies are recommended for preparing this xanthylium derivative, and how can its purity be validated?

The compound can be synthesized via acid-catalyzed cyclization of xanthen-9-ol precursors or through flash photolysis under controlled conditions . Key steps include functionalization of the phenyl group with the pyrrolidinyloxy carbonyl moiety. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with UV-Vis detection at λ~490 nm, complemented by high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity .

Q. What spectroscopic techniques are optimal for characterizing its photophysical properties?

UV-Vis absorption spectroscopy (λmax ~480-520 nm in ethanol) and fluorescence emission spectroscopy (λem ~510-550 nm) are standard. Solvent polarity and pH should be controlled, as they significantly affect spectral shifts. Time-resolved fluorescence spectroscopy can assess excited-state lifetimes, while FT-IR confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store in airtight, light-protected containers at -20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers with high chloride content, which may precipitate the inner salt form. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications at the 9-phenyl position influence hydrochromic and solvatochromic behavior?

Substituents like the pyrrolidinyloxy carbonyl group enhance hydrophilicity, increasing water sensitivity. Hydrochromism is attributed to hydrogen bonding between water molecules and the xanthylium core, altering π-π* transitions. Comparative studies with analogs (e.g., Alexa Fluor 488) show that electron-withdrawing groups redshift absorption, while electron-donating groups enhance fluorescence quantum yield .

Q. What mechanisms underlie fluorescence quenching in aqueous or nucleophilic environments?

Quenching arises from nucleophilic attack (e.g., by water or amines) at the electrophilic xanthylium core, forming non-fluorescent adducts. In aqueous media, aggregation-caused quenching (ACQ) may dominate. Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET) mechanisms should be evaluated using Stern-Volmer plots .

Q. How can this compound be applied in metabolomics or bioimaging studies despite its reactivity limitations?

Conjugation via the succinimidyl ester group enables covalent labeling of biomolecules (e.g., antibodies, proteins). For metabolomics, derivatization protocols must minimize hydrolysis—use low-temperature, anhydrous conditions. In live-cell imaging, two-photon excitation (λex ~800 nm) reduces phototoxicity compared to traditional fluorophores .

Data Contradiction and Experimental Design

Q. How to resolve discrepancies in reported fluorescence quantum yields across studies?

Variability often stems from solvent purity, pH, or excitation wavelength differences. Standardize measurements using reference dyes (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92). Ensure degassing to eliminate oxygen quenching. Cross-validate with independent methods like integrating sphere-based absolute quantum yield measurements .

Q. What controls are critical when studying its interaction with biomolecules?

Include:

  • Blank samples (dye + buffer) to assess autofluorescence.
  • Competitive binding assays (e.g., with unmodified ligands).
  • Time-course studies to monitor hydrolysis of the succinimidyl ester.
  • Mass spectrometry to confirm adduct formation and rule off-target binding .

Applications in Analytical Chemistry

Q. Can this compound serve as a probe for detecting metal ions or reactive oxygen species (ROS)?

The dimethylamino groups may coordinate transition metals (e.g., Fe³⁺, Cu²⁺), causing fluorescence quenching. For ROS detection, incorporate ROS-sensitive moieties (e.g., boronate esters) into the structure. Validate specificity using chelating agents (e.g., EDTA) or ROS scavengers (e.g., NAC) .

Stability and Reactivity

Q. What strategies mitigate hydrolysis of the succinimidyl ester during bioconjugation?

Use freshly prepared anhydrous DMSO, perform reactions at 4°C, and minimize exposure to moisture. Add stabilizing agents like trehalose or employ "click chemistry" alternatives (e.g., tetrazine ligation) for improved stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.